molecular formula C23H21N3O5S B3684639 Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B3684639
M. Wt: 451.5 g/mol
InChI Key: AQBHLYOGHGMXLX-UHFFFAOYSA-N
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Description

Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound with the empirical formula C23H21N3O3 and a molecular weight of 387.43 g/mol . This compound is characterized by the presence of a biphenyl group, a piperazine ring, and a nitrophenylsulfonyl moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with thionyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 1-(2-nitrophenylsulfonyl)piperazine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl or piperazine derivatives.

Scientific Research Applications

Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenylsulfonyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is unique due to its combination of a biphenyl group and a nitrophenylsulfonyl piperazine moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c27-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)24-14-16-25(17-15-24)32(30,31)22-9-5-4-8-21(22)26(28)29/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBHLYOGHGMXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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